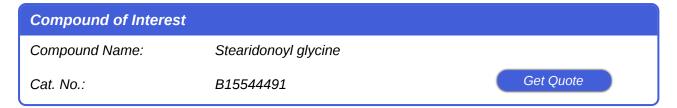


Application Note: Extraction and Quantification of Stearidonoyl Glycine from Biological Samples

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearidonoyl glycine is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological and pathological processes.[1] Accurate and reproducible quantification of **Stearidonoyl glycine** in biological matrices such as plasma, serum, and tissue is crucial for understanding its biological role and potential as a biomarker. This application note provides a detailed protocol for the extraction of **Stearidonoyl glycine** from biological samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on a liquid-liquid extraction procedure, which is a common and effective technique for the isolation of lipids.[2]

Principle

This protocol employs a liquid-liquid extraction method to separate lipids, including **Stearidonoyl glycine**, from other cellular components based on their differential solubility in immiscible organic and aqueous phases. Protein precipitation is first achieved using a cold organic solvent, followed by phase separation to isolate the lipid-containing organic layer. An internal standard is incorporated early in the workflow to ensure accurate quantification by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis.



Materials and Reagents

- Biological Sample (Plasma, Serum, or Tissue Homogenate)
- Stearidonoyl glycine analytical standard
- Isotopically labeled internal standard (e.g., Stearidonoyl-[d2]-glycine)
- · LC-MS Grade Methanol (MeOH), chilled on ice
- LC-MS Grade Methyl tert-butyl ether (MTBE)
- LC-MS Grade Water
- Phosphate Buffered Saline (PBS)
- Microcentrifuge tubes (1.5 mL)
- · Pipettes and tips
- Vortex mixer
- Centrifuge (capable of 14,000 x g and 4°C)
- Nitrogen evaporator or vacuum concentrator
- Autosampler vials with inserts

Experimental Protocols

- 4.1. Sample Preparation
- Plasma/Serum: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
- Tissue: Flash-freeze tissue samples in liquid nitrogen immediately after collection to prevent enzymatic degradation.[4] Homogenize a known weight of the frozen tissue in a suitable buffer (e.g., PBS) on ice.



4.2. Extraction Protocol

- Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 μL of the biological sample (plasma, serum, or tissue homogenate).[5]
- Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard (e.g., Stearidonoyl-[d2]-glycine) to each sample.
- Protein Precipitation and Lipid Extraction:
 - Add 225 μL of ice-cold methanol to the sample.
 - Vortex vigorously for 30 seconds.
 - Add 750 μL of MTBE.[6]
 - Vortex for 1 minute.
- Phase Separation:
 - Add 188 μL of PBS to induce phase separation.
 - Vortex for 20 seconds.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
- Collection of Organic Phase:
 - Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new microcentrifuge tube.
- Re-extraction (Optional but Recommended):
 - To the remaining lower aqueous phase, add an additional 500 μL of MTBE.
 - Vortex and centrifuge as in step 4.



- Combine the second upper organic phase with the first one.
- Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]
- Reconstitution: Reconstitute the dried lipid extract in 100 μL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).[6]
- Final Preparation: Vortex the reconstituted sample and centrifuge at high speed to pellet any insoluble debris. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

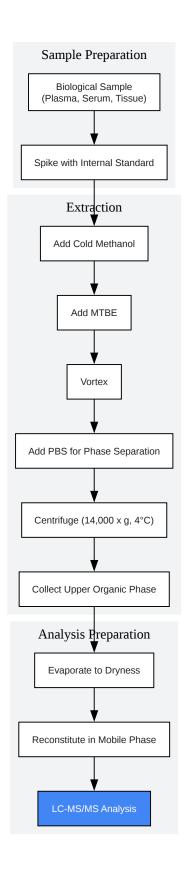
The following table presents hypothetical quantitative data for the extraction and analysis of **Stearidonoyl glycine** from various biological samples to illustrate the expected performance of the protocol.

Biological Sample	Spiked Concentration (ng/mL)	Measured Concentration (ng/mL)	Recovery (%)	RSD (%) (n=3)
Human Plasma	10	9.2	92	4.5
50	48.5	97	3.2	
100	95.8	95.8	2.8	_
Mouse Brain Homogenate	10	8.9	89	5.1
50	46.7	93.4	4.2	
100	92.3	92.3	3.5	_
Rat Liver Homogenate	10	9.5	95	4.8
50	49.1	98.2	3.9	
100	97.2	97.2	2.5	_



Visualization

Experimental Workflow Diagram

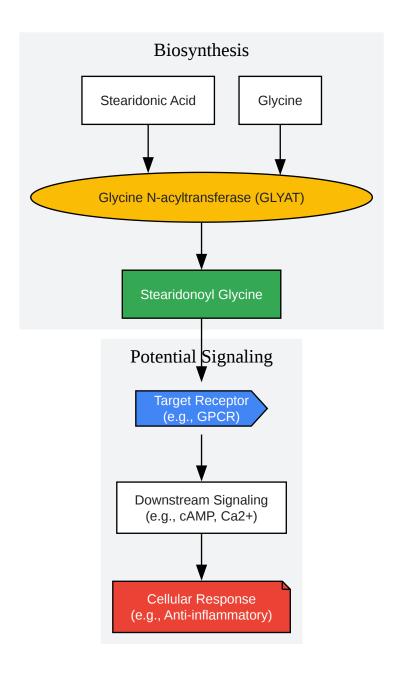




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Caption: Workflow for the extraction of **Stearidonoyl glycine**.

Hypothetical Signaling Pathway



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Caption: Potential biosynthetic and signaling pathway of **Stearidonoyl glycine**.



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